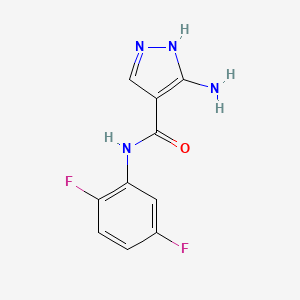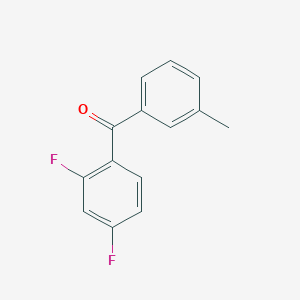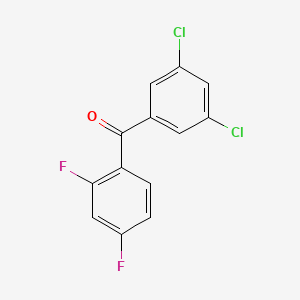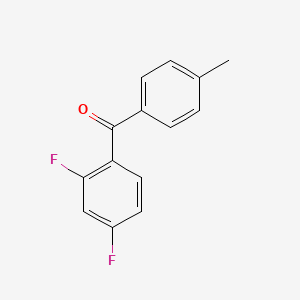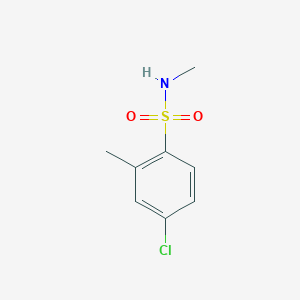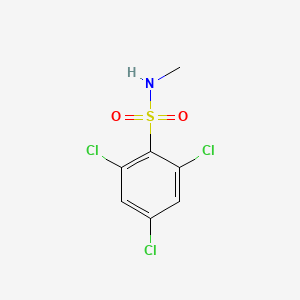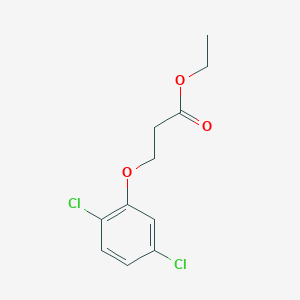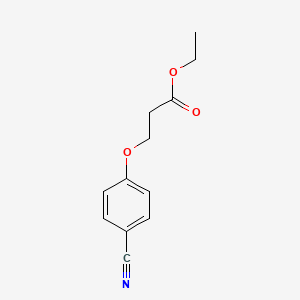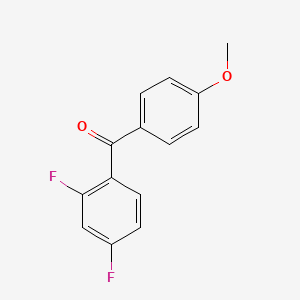
(2,4-二氟苯基)(4-甲氧基苯基)甲酮
描述
(2,4-Difluorophenyl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,4-Difluorophenyl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluorophenyl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性:2,4-二氟苯基衍生物,特别是(哌啶-4-基)甲酮肟,对某些细菌和真菌菌株表现出良好的抗菌活性,表明了开发新型抗菌剂的潜力 (Mallesha & Mohana, 2014).
抗癌潜力:(4-甲氧基苯基)(3,4,5-三甲氧基苯基)甲酮相关化合物在肿瘤细胞系中显示出显着的细胞毒性,表明具有作为抗癌剂的潜力。这些化合物抑制微管蛋白聚合并在癌细胞中诱导凋亡 (Magalhães et al., 2013).
衍生物的合成和评价:2,4-二氟苯基(哌啶-4-基)甲酮的各种衍生物已被合成并评估用于不同的应用,例如抗菌活性以及用于抗病毒活性的分子对接 (Zheng Rui, 2010); (FathimaShahana & Yardily, 2020).
荧光性质:合成了含有2,6-二氟苯基和4-甲氧基苯基基团的四苯乙烯衍生物,显示出高荧光强度和在荧光材料中使用的潜力 (Li et al., 2016).
环境归趋和行为:研究了与4-甲氧基苯基甲酮相关的化合物苯并酮-8在水溶液中的行为,以了解其环境归趋,表明与氯和光稳定性具有显着的反应性 (Santos & Esteves da Silva, 2019).
抗氧化性质:(3,4-二羟基苯基)(2,3,4-三羟基苯基)甲酮的衍生物被合成并评估了它们的抗氧化活性,显示出作为强效抗氧化剂的潜力 (Çetinkaya et al., 2012).
属性
IUPAC Name |
(2,4-difluorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGFMDIOCAATSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


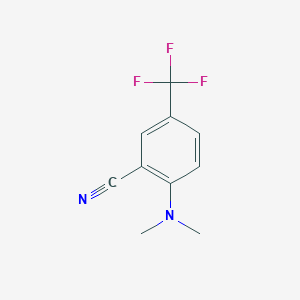
![1,4-Dihydro-1-[4-(trifluoromethyl)phenyl]-6-methyl-4-oxopyridazine-3-carboxylic acid](/img/structure/B7867755.png)
![4-[(Z)-N'-hydroxycarbamimidoyl]-N-propan-2-ylbenzamide](/img/structure/B7867762.png)
